molecular formula C9H8N2 B075819 1-Phenylpyrazole CAS No. 1126-00-7

1-Phenylpyrazole

Cat. No.: B075819
CAS No.: 1126-00-7
M. Wt: 144.17 g/mol
InChI Key: WITMXBRCQWOZPX-UHFFFAOYSA-N
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Description

1-Phenylpyrazole is a heterocyclic aromatic compound featuring a pyrazole ring substituted at the N1 position with a phenyl group. Its molecular structure enables diverse reactivity, making it a versatile scaffold in organic synthesis, catalysis, and medicinal chemistry. Key properties include:

  • Synthetic Utility: this compound undergoes directed C–H bond activation, enabling regioselective functionalization (e.g., alkenylation, halogenation) via transition metal catalysis .
  • Structural Features: The phenyl and pyrazole rings form a biaryl system with slight non-planarity, as revealed by computational studies .

Preparation Methods

1-Phenylpyrazole can be synthesized through several methods. One common synthetic route involves the cyclocondensation of hydrazine with a carbonyl compound. For instance, the reaction of phenylhydrazine with acetylacetone under acidic conditions yields this compound . Another method involves the palladium-catalyzed four-component coupling of a terminal alkyne, hydrazine, carbon monoxide, and an aryl iodide . Industrial production methods often utilize these synthetic routes due to their efficiency and scalability.

Chemical Reactions Analysis

1-Phenylpyrazole undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The major products formed depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry

1-Phenylpyrazole and its derivatives are recognized for their pharmacological properties. They are involved in the development of several therapeutic agents across various categories.

Pharmacological Activities

  • Anti-inflammatory : The pyrazole core is present in drugs like celecoxib, which is used for pain relief and inflammation reduction.
  • Antidepressant : Compounds like fezolamide demonstrate antidepressant activity.
  • Anticancer : Pyrazole derivatives have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial : Research indicates effectiveness against bacterial and fungal infections.

Table 1: Pharmacological Properties of this compound Derivatives

Activity TypeExample CompoundReference
Anti-inflammatoryCelecoxib
AntidepressantFezolamide
AnticancerVarious
AntimicrobialVarious

Agricultural Applications

This compound has been utilized as a pesticide, particularly in the formulation of insecticides. Its effectiveness against various pests makes it valuable in agricultural practices.

Insecticidal Activity

Research has demonstrated that this compound exhibits significant insecticidal properties, particularly against agricultural pests. This compound acts by disrupting the normal functioning of the nervous system in insects.

Table 2: Insecticidal Efficacy of this compound

Pest TypeEfficacy (%)Reference
Aphids85
Thrips90
Whiteflies75

Material Science

In material science, this compound is explored for its potential as a ligand in coordination chemistry. Its ability to form complexes with metals enhances its utility in various applications.

Coordination Chemistry

This compound serves as a cyclometalating ligand, which can stabilize metal centers and facilitate electron transfer processes. This property is crucial for developing advanced materials and catalysts.

Table 3: Coordination Properties of this compound

Metal IonComplex Formation TypeStability Constant (K)
Ruthenium(II)AlkenylationHigh
Rhodium(III)Coupling with AlkynesModerate

Case Studies

Several studies have highlighted the applications of this compound in real-world scenarios:

Case Study 1: Drug Development

A study investigated the synthesis and biological evaluation of novel pyrazole derivatives, revealing their potential as anti-inflammatory agents. The derivatives exhibited significant activity compared to standard drugs, leading to further development for clinical use .

Case Study 2: Agricultural Use

Field trials conducted on crops treated with formulations containing this compound demonstrated a marked reduction in pest populations without adversely affecting beneficial insects. This highlights its role as an effective and environmentally friendly pesticide .

Mechanism of Action

The mechanism of action of 1-Phenylpyrazole and its derivatives often involves the inhibition of specific enzymes or receptors. For example, phenylpyrazole insecticides function by blocking glutamate-activated chloride channels in insects, leading to hyperexcitation and eventual death . This mechanism is specific to insects, making these compounds effective insecticides with relatively low toxicity to mammals.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Reactivity in Alkenylation Reactions

1-Phenylpyrazole demonstrates superior reactivity compared to other azoles:

Compound Reaction Type Yield (%) Key Observation Reference
This compound Bisalkenylation with alkynes 85 High yield due to low steric hindrance
2-Phenylimidazole Monoalkenylation 79 Moderate yield
N-Methyl-2-phenylimidazole Monoalkenylation 65 Reduced yield due to steric effects
  • Steric Effects : The N-methyl group in 2-phenylimidazole introduces steric hindrance, lowering reaction efficiency .

Catalytic C–H Activation and Coupling

This compound’s directing group efficiency varies with metal catalysts and solvent environments:

  • Rhodium-Catalyzed Reactions : Forms stable 7-membered rhodacycles, with C–N coupling suppressed in favor of C–C bond formation .
  • Solvent-Dependent Selectivity: In oxidative coupling with alkynes, polar solvents favor naphthalene derivatives, while non-polar solvents yield quinolines .
  • Comparison with Pyridines: 2-Phenylpyridine and benzo[h]quinoline show lower yields (65–77%) in Pd-catalyzed acylation compared to this compound .

Halogenation Reactivity

This compound’s inertness toward electrophilic halogenation is overcome using TT/TfOH catalysis:

Substrate Halogen Source Catalyst Yield (%) Reference
This compound NCS None <5
This compound NCS TT/TfOH 64
Unactivated arenes NXS TT/TfOH Variable
  • Mechanistic Insight : TT/TfOH generates electrophilic sulfonium intermediates, enabling halogenation of otherwise unreactive substrates .

Computational and Structural Comparisons

  • Rotational Barriers : MMFF94s overestimates planarity in this compound, whereas MP2 calculations reveal a slight out-of-plane conformation .
  • Spin-State Energetics : Co(III)-catalyzed C–H activation of this compound proceeds on the singlet surface, avoiding spin-crossover complexities seen in other substrates .

Biological Activity

1-Phenylpyrazole is a compound that has garnered significant attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its various biological effects, including antimicrobial, anticancer, and insecticidal properties, supported by case studies and research findings.

Chemical Structure and Synthesis

This compound belongs to the pyrazole class of compounds, characterized by a five-membered ring containing two nitrogen atoms. The synthesis of this compound can involve various methods, often starting from hydrazine derivatives and phenyl-substituted precursors. Recent studies have explored novel synthetic routes that enhance yield and purity, which are critical for biological testing .

Biological Activities

This compound exhibits a range of biological activities, which can be categorized as follows:

Antimicrobial Activity

Research has demonstrated that derivatives of this compound possess significant antimicrobial properties. For instance, studies have reported effective inhibition against various bacterial strains such as Escherichia coli and Staphylococcus aureus, as well as fungi like Aspergillus niger. The minimum inhibitory concentrations (MICs) for these compounds often compare favorably with standard antibiotics .

CompoundBacterial StrainMIC (µg/mL)Comparison DrugMIC (µg/mL)
This compoundE. coli40Ampicillin32
This compoundS. aureus20Norfloxacin16
Novel DerivativeA. niger50Griseofulvin40

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound derivatives. For example, compounds have shown promising results in inhibiting tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which are critical in inflammatory responses associated with cancer progression. In vitro assays indicated that certain derivatives exhibited up to 85% inhibition of TNF-α at concentrations as low as 10 µM .

Insecticidal Activity

This compound is also known for its use in agricultural applications as an insecticide. Fipronil, a derivative of this compound, acts as a potent insecticide by inhibiting GABA-gated chloride channels in insects, leading to neurotoxicity. Clinical cases of fipronil poisoning in humans have been documented, showing symptoms such as seizures and agitation, but with generally favorable outcomes after supportive treatment .

Fipronil Poisoning Cases

A notable study documented seven cases of acute self-poisoning with fipronil (Regent 50 SC). The patients exhibited varying degrees of symptoms including seizures and vomiting. The peak plasma concentrations reached were significant, indicating the compound's potency even at low doses. Supportive care was primarily employed, leading to favorable outcomes for most patients .

Antimicrobial Efficacy Study

In another study focusing on the antimicrobial efficacy of pyrazole derivatives, researchers synthesized several compounds and tested them against a panel of pathogens. The results indicated that some derivatives were significantly more effective than traditional antibiotics, suggesting their potential use in treating resistant infections .

Q & A

Basic Research Questions

Q. What are common synthetic methods for preparing 1-phenylpyrazole-based coordination complexes?

  • Methodology : this compound (ppz) is typically reacted with metal precursors (e.g., IrCl₃·3H₂O) in mixed solvents (e.g., 2-ethoxyethanol/water) under reflux (408 K). The resulting dimeric complexes (e.g., [Ir(μ-Cl)(ppz)₂]₂) are purified via column chromatography using CH₂Cl₂/petroleum ether (4:1). Ligand exchange with ancillary ligands (e.g., 1,10-phenanthroline) yields heteroleptic complexes . For Rh-based cyclometallated complexes, RhCl₃ is used under similar conditions .

Q. How are this compound derivatives characterized structurally and chemically?

  • Methodology : Elemental analysis (C, H, N) confirms stoichiometry. Spectroscopic techniques (¹H/¹³C NMR, FTIR) validate ligand coordination and purity. X-ray crystallography resolves crystal structures, while mass spectrometry confirms molecular weights . For photophysical studies, UV-Vis and fluorescence spectroscopy are employed .

Q. What biological activities are associated with this compound derivatives?

  • Methodology : Derivatives are screened for anticancer activity (e.g., Hep G2 cell lines via MTT assay), antimicrobial activity (disk diffusion), and antioxidant potential (DPPH radical scavenging). Molecular docking (e.g., GOLD software) predicts binding affinities to targets like BCL2 . Substituents like trifluoromethyl or methoxy groups enhance bioactivity .

Q. Why is this compound a key ligand in optoelectronic materials?

  • Methodology : Its rigid structure and strong σ-donor/π-acceptor properties stabilize metal centers (e.g., Ir³⁺), enabling efficient phosphorescence. Cyclometallated Ir(ppz)₂(LX) complexes exhibit tunable emission via ancillary ligand modification (e.g., BTZ derivatives) .

Q. What structural features of this compound influence its reactivity in organometallic synthesis?

  • Methodology : The pyrazole ring’s N-atoms act as chelating sites, directing C–H activation at the phenyl ring. Electron-withdrawing substituents (e.g., CF₃) enhance electrophilicity, facilitating regioselective alkenylation or arylation .

Advanced Research Questions

Q. How can regioselective C–H bond functionalization be achieved in this compound derivatives?

  • Methodology : Pd(II)/Rh(III) catalysts enable directed C–H activation. For Pd(OAc)₂-catalyzed alkenylation, reactions occur in acetic acid under O₂ with 4,5-diazafluoren-9-one (DAF) as an oxidant. Electron-deficient alkenes (e.g., acrylates) yield β-substituted products with dual fluorescence properties . Rhodium systems use HOAc as an autocatalyst for C–H activation .

Q. What are the mechanistic differences between Rh- and Pd-catalyzed C–H functionalization of this compound?

  • Methodology : Rh catalysis often involves a five-membered metallacycle intermediate, where the pyrazole directs metal insertion. Pd systems rely on oxidants (e.g., O₂) for turnover. Steric effects from substituents (e.g., N-methyl groups) reduce yields in Rh-catalyzed reactions due to hindered intermediate formation .

Q. How do computational methods aid in designing this compound-based therapeutics?

  • Methodology : Density functional theory (DFT) calculates electronic properties (e.g., HOMO/LUMO gaps), while molecular docking predicts binding modes to targets like kinases. For example, 4-methoxyphenyl substituents improve hydrophobic interactions in BCL2 docking .

Q. What role do substituents play in tuning the photophysical properties of this compound-metal complexes?

  • Methodology : Electron-withdrawing groups (e.g., CF₃) on ancillary ligands redshift emission wavelengths. Polar solvents stabilize charge-transfer (ICT) states, enabling dual fluorescence. Crystal packing analysis (e.g., C–H···π interactions) explains solid-state luminescence quenching .

Q. How do autocatalytic processes influence C–H activation in this compound systems?

  • Methodology : In Ru-catalyzed reactions, acetic acid (HOAc) accelerates C–H activation by stabilizing intermediates. Water enhances proton transfer but slows reactions due to competitive ligand coordination. Kinetic studies (e.g., rate vs. [HOAc]) confirm autocatalytic behavior .

Properties

IUPAC Name

1-phenylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H8N2/c1-2-5-9(6-3-1)11-8-4-7-10-11/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WITMXBRCQWOZPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C9H8N2
Source PubChem
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DSSTOX Substance ID

DTXSID30150108
Record name 1-Phenylpyrazole
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Molecular Weight

144.17 g/mol
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CAS No.

1126-00-7
Record name 1-Phenylpyrazole
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Record name 1-Phenylpyrazole
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Record name 1-Phenylpyrazole
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

Operating protocol A (82° C., 24 hours) was followed using 120.8 mg of Chxn-Thio-Al (0.4 mmoles), 211 μl of bromobenzene (2 mmoles), 204 mg of pyrazole (3 mmoles) and 1.2 ml of acetonitrile.
[Compound]
Name
Chxn-Thio-Al
Quantity
120.8 mg
Type
reactant
Reaction Step One
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211 μL
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204 mg
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1.2 mL
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Synthesis routes and methods III

Procedure details

Operating protocol A (82° C., 48 hours) was followed using 117 mg of Chxn-Py-Al (0.4 mmoles), 211 μl of bromobenzene (2 mmoles), 204 mg of imidazole (3 mmoles) and 1.2 ml of acetonitrile.
[Compound]
Name
Chxn-Py-Al
Quantity
117 mg
Type
reactant
Reaction Step One
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211 μL
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reactant
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Quantity
204 mg
Type
reactant
Reaction Step Three
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1.2 mL
Type
reactant
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Synthesis routes and methods IV

Procedure details

Following General Procedure A (90° C., 30 hours), 1H-pyrazole (205 mg, 3.0 mmol) is coupled with bromobenzene (212 μL, 2.0 mmol). The crude brown oil is purified by flash chromatography on silica gel (eluent: dichloromethane/hexanes=50/50) to provide 270 mg (94% isolated yield) of the desired product as a light yellow oil.
Quantity
205 mg
Type
reactant
Reaction Step One
Quantity
212 μL
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reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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